(2Z)-2-Chloro-3-phenylacrylic acid
Overview
Description
(2Z)-2-Chloro-3-phenylacrylic acid is an organic compound characterized by a chlorine atom and a phenyl group attached to an acrylic acid backbone. This compound is notable for its geometric isomerism, specifically the (2Z) configuration, which indicates that the chlorine and phenyl groups are on the same side of the double bond. This structural feature significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Chloro-3-phenylacrylic acid typically involves the chlorination of cinnamic acid derivatives. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to ensure the (2Z) configuration is maintained.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide (OH⁻) or amines (NH₂⁻).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Aqueous NaOH or NH₃ in ethanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Phenylpropanol derivatives.
Substitution: Phenylacrylic acid derivatives with various substituents.
Scientific Research Applications
(2Z)-2-Chloro-3-phenylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2Z)-2-Chloro-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the phenyl group influences its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
(2E)-2-Chloro-3-phenylacrylic acid: The (2E) isomer with chlorine and phenyl groups on opposite sides of the double bond.
Cinnamic acid: Lacks the chlorine atom but has a similar acrylic acid backbone.
3-Phenylpropanoic acid: A saturated analog without the double bond.
Uniqueness: (2Z)-2-Chloro-3-phenylacrylic acid is unique due to its specific (2Z) configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-phenylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZNLKUVIIFUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345225 | |
Record name | 2-Propenoic acid, 2-chloro-3-phenyl-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-54-4 | |
Record name | 2-Propenoic acid, 2-chloro-3-phenyl-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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